2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
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Overview
Description
Monohydroxymelphalan is a metabolite of melphalan, an alkylating agent used primarily in the treatment of multiple myeloma and ovarian carcinoma . It is formed through the hydrolysis of melphalan and is characterized by the presence of a hydroxyethyl group replacing one of the chloroethyl groups in the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan involves the hydrolysis of melphalan. Melphalan itself is synthesized through a multi-step process starting from L-phenylalanine. The key steps include:
- Protection of the amino group of L-phenylalanine.
- Esterification to form an ester derivative.
- Catalytic hydrogenation to reduce the nitro group to an amino group.
- Bishydroxyethylation using ethylene oxide.
- Chlorination followed by hydrolysis and deprotection to yield melphalan .
Industrial Production Methods: Industrial production of monohydroxymelphalan is typically achieved through controlled hydrolysis of melphalan under specific conditions to ensure the selective formation of the monohydroxy derivative .
Chemical Reactions Analysis
Types of Reactions: Monohydroxymelphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chloroethyl group .
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous conditions with controlled pH to ensure selective hydrolysis.
Substitution: Can involve nucleophilic reagents under mild conditions to replace the chloroethyl group.
Major Products:
Hydrolysis: Leads to the formation of dihydroxymelphalan.
Substitution: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Monohydroxymelphalan has several applications in scientific research:
Mechanism of Action
Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .
Comparison with Similar Compounds
Melphalan: The parent compound, used in cancer treatment.
Dihydroxymelphalan: Another hydrolysis product of melphalan.
Chlorambucil: Another alkylating agent with similar structure and function.
Uniqueness: Monohydroxymelphalan is unique due to the presence of a hydroxyethyl group, which may influence its reactivity and interaction with biological molecules compared to other alkylating agents .
Biological Activity
2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid, commonly referred to as a derivative of melphalan, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H19ClN2O3, with a molecular weight of 286.76 g/mol. The compound features a chloroethyl side chain that is characteristic of alkylating agents, which are known for their ability to modify DNA and induce cytotoxic effects in cancer cells.
The primary mechanism through which this compound exerts its biological activity is through alkylation of DNA. This process leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering cell death. Research indicates that compounds with similar structures can induce significant DNA damage, as evidenced by increased levels of γH2AX foci, a marker for DNA double-strand breaks .
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of this compound in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrate that this compound induces apoptosis in multiple myeloma cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
- DNA Damage Induction : Treatment with this compound has been shown to significantly increase γH2AX foci per cell, indicating substantial DNA damage compared to untreated controls .
Case Studies
- Multiple Myeloma : A study conducted on multiple myeloma cell lines revealed that treatment with analogs of melphalan resulted in enhanced anti-cancer activity compared to traditional therapies. The study noted that these derivatives not only induced apoptosis but also affected the cell cycle dynamics significantly .
- Breast Cancer Models : Another investigation into breast cancer cells indicated that the compound could effectively inhibit cell proliferation and induce apoptosis via similar mechanisms involving DNA cross-linking and caspase activation.
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other known alkylating agents:
Compound Name | Mechanism of Action | Efficacy (IC50) | Cell Type Tested |
---|---|---|---|
Melphalan | DNA alkylation | 10 µM | Multiple Myeloma |
2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid | DNA cross-linking | 5 µM | Breast Cancer |
Cisplatin | DNA cross-linking | 1 µM | Ovarian Cancer |
Properties
IUPAC Name |
2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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